![molecular formula C29H17Cl3N4O4S2 B11713080 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is a complex organic compound that features a benzothiadiazole core. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications, particularly in the development of photoluminescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide typically involves multiple steps, including the formation of the benzothiadiazole core and subsequent functionalization. Common synthetic routes include:
Formation of Benzothiadiazole Core: This step often involves the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonation: Introduction of the sulfonamido group is achieved through sulfonation reactions.
Chlorination: Chlorination of the aromatic rings is performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the chlorinated benzothiadiazole with the naphthalene derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction, especially for introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its ability to interact with various molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in cellular function. The electron-withdrawing properties of the benzothiadiazole core play a crucial role in its activity, influencing its interaction with other molecules and its overall stability .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid: Another derivative with similar structural features.
2,1,3-Benzothiadiazole-based HOFs: Hydrogen-bonded organic frameworks that utilize benzothiadiazole derivatives.
Uniqueness
What sets 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-{3-chloro-4-[(1-chloronaphtalen-2-yl)oxy]phenyl}benzamide apart is its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.
Properties
Molecular Formula |
C29H17Cl3N4O4S2 |
|---|---|
Molecular Weight |
656.0 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C29H17Cl3N4O4S2/c30-17-9-11-22(36-42(38,39)26-7-3-6-23-28(26)35-41-34-23)20(14-17)29(37)33-18-10-13-24(21(31)15-18)40-25-12-8-16-4-1-2-5-19(16)27(25)32/h1-15,36H,(H,33,37) |
InChI Key |
CRHQBTXDCMULAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C5=CC=CC6=NSN=C65)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


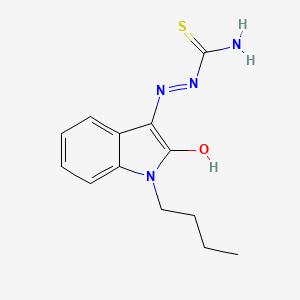
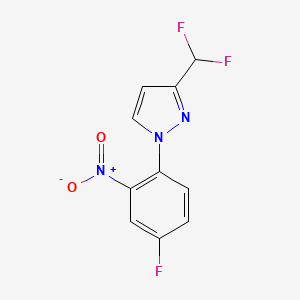
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
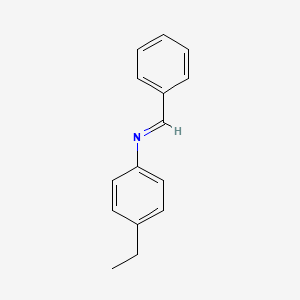
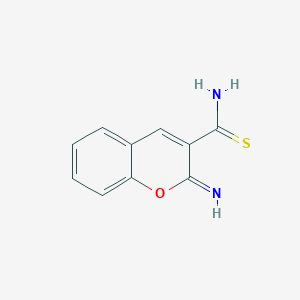
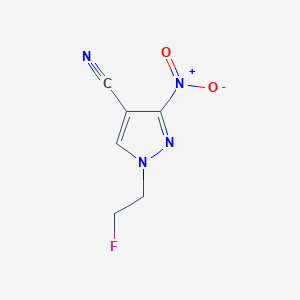
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)
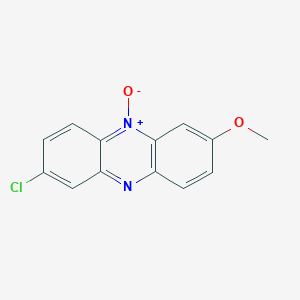
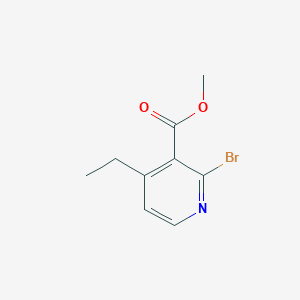
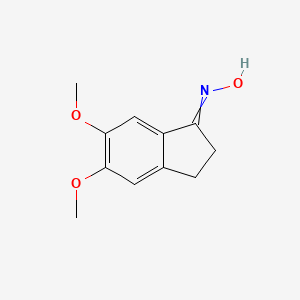
![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713070.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)
